molecular formula C13H15NO4 B8568941 N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide

N-(1-hydroxy-2-methylpropan-2-yl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxamide

Cat. No. B8568941
M. Wt: 249.26 g/mol
InChI Key: HNWLPTIKBKJXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06911548B2

Procedure details

5-carboxyphthalide (267 g, 1.5 mol) is added to thionyl chloride (950 mL) and then N,N-dimethylformamide (12 mL) is added dropwise. The mixture is heated at reflux for 1 hour and the thionyl chloride is destined off under reduced pressure followed by successive evaporations with toluene (2×50 mL) to give a solid residue. The crude acid chloride is then taken up with 1000 mL of tetrahydrofuran. To a solution of 2-amino-2-methyl-1-propanol (400.5 g, 4.5 mol) in tetrahydrofuran (500 mL), cooled to +5° C. chloride solution is added dropwise whilst maintaining the temperature between +5→+10° C. After the addition is completed, the cooling is removed and the mixture is stirred overnight at ambient temperature. Then the mixture is poured into deionized water (2000 mL) and the organic solvent is removed under reduced pressure at 50° C. After cooling and stirring for 2 hours, the solid product is filtered off and washed with deionized water (2×100 mL). The obtained product is dried at 70° C. for 36 hours under reduced pressure. Yield: 285.3 g (76%) of an off-white product having a purity (HPLC, peak area)=90%. 1H NMR (DMSO d-6, 500 MHz): 1.18 (3H, s), 1.32 (3H, s), 3.55 (2H, s), 5.45 (2H, s), 7.88-7.98 (3H, m), 8.07 (1H, s).
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
267 g
Type
reactant
Reaction Step Two
Quantity
950 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
1000 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)([OH:3])=O.S(Cl)(Cl)=O.[NH2:18][C:19]([CH3:23])([CH3:22])[CH2:20][OH:21].[Cl-]>O1CCCC1.C1(C)C=CC=CC=1.CN(C)C=O>[O:10]=[C:9]1[C:11]2[C:6](=[CH:5][C:4]([C:1]([NH:18][C:19]([CH3:23])([CH3:22])[CH2:20][OH:21])=[O:3])=[CH:13][CH:12]=2)[CH2:7][O:8]1

Inputs

Step One
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
267 g
Type
reactant
Smiles
C(=O)(O)C=1C=C2COC(=O)C2=CC1
Name
Quantity
950 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
400.5 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to give a solid residue
ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature between +5→+10° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the cooling is removed
ADDITION
Type
ADDITION
Details
Then the mixture is poured into deionized water (2000 mL)
CUSTOM
Type
CUSTOM
Details
the organic solvent is removed under reduced pressure at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
stirring for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid product is filtered off
WASH
Type
WASH
Details
washed with deionized water (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The obtained product is dried at 70° C. for 36 hours under reduced pressure
Duration
36 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.